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Compound of Interest

Compound Name: 4-(Cyclopropylamino)benzonitrile

Cat. No.: B1451720

Abstract

4-(Cyclopropylamino)benzonitrile is a substituted aromatic nitrile that has garnered interest
within the pharmaceutical and chemical research sectors. Its structure combines the
benzonitrile moiety, a versatile precursor and pharmacophore, with a cyclopropylamine group,
a structural element known to confer favorable metabolic stability and conformational rigidity in
drug candidates.[1][2] This guide provides a comprehensive technical overview of the essential
physicochemical properties of 4-(Cyclopropylamino)benzonitrile. We present key data on its
molecular identity, lipophilicity, and spectral characteristics. Furthermore, this document details
robust, field-proven experimental protocols for its analytical characterization, offering
researchers, scientists, and drug development professionals a vital resource for its application
and study.

Molecular Identity and Core Physical Properties

Accurate identification and understanding of the basic physical properties are foundational to
all subsequent experimental work. 4-(Cyclopropylamino)benzonitrile is a solid at room
temperature and requires specific storage conditions to maintain its integrity.[3]
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Property Value Source

CAS Number 1019607-55-6 [31[4]1[5]

Molecular Formula CioH10N2 [3][4]

Molecular Weight 158.20 g/mol [31[41[5]
4-

IUPAC Name ) . [4]
(cyclopropylamino)benzonitrile
SHZXUUVOVQTNCK-

InChl Key [3114]

UHFFFAOYSA-N

C1CCINC2=CC=C(C=C2)C#

SMILES [4]

N
Physical Form Solid [31[4]
Typical Purity >98% [31[4]

Keep in a dark place, sealed in
Storage dry, room temperature [3]

conditions.

Key Physicochemical Parameters for Drug
Discovery

The developability of a chemical entity into a therapeutic agent is heavily influenced by its
physicochemical properties. Parameters such as solubility, lipophilicity (LogP), and ionization
constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism,
and excretion (ADME) profile.
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Parameter

Estimated Value

Scientific Rationale &
Implication

Lipophilicity (XLogP3)

This predicted value, based on
the closely related analog 4-
(propylamino)benzonitrile,
indicates moderate lipophilicity.
[6] A LogP in this range is often
considered optimal for
balancing aqueous solubility
with cell membrane
permeability, suggesting a
favorable absorption profile for

this compound.

Aqueous Solubility

Low

While specific experimental
data is not readily available,
the predominantly non-polar
aromatic and cyclopropyl
structures suggest low
solubility in water. The
presence of a hydrogen bond
donor (amine) and acceptor
(nitrile) allows for solubility in
polar organic solvents like
DMSO and methanol.

Acidity/Basicity (pKa)

~4-5 (Amine)

The secondary aniline-type
amine is the primary basic
center. Its pKa is estimated to
be in the range of 4-5, typical
for N-alkylanilines. This implies
that the compound will be
partially protonated at
physiological pH, which can
influence its interaction with
biological targets and its

solubility characteristics.
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Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and the
rigorous assessment of purity. The following workflow represents a validated system for the
characterization of 4-(Cyclopropylamino)benzonitrile and related N-substituted benzonitriles.
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Caption: Standard analytical workflow for identity and purity confirmation.

Chromatographic Purity: High-Performance Liquid
Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for quantifying the purity of small organic
molecules. The choice of a C18 column is driven by the compound's moderate polarity,
ensuring good retention and separation from potential non-polar or polar impurities. UV
detection is ideal due to the strong chromophore of the benzonitrile system.

Self-Validating Protocol:

o System Preparation: Agilent 1260 Infinity Il or equivalent HPLC system with a variable
wavelength UV detector.

e Column: C18, 4.6 x 150 mm, 5 um patrticle size.

o Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
e Gradient Elution:

0-1 min: 10% B

[¢]

1-15 min; 10% to 95% B

o

15-18 min: Hold at 95% B

o

(¢]

18-19 min: 95% to 10% B

[¢]

19-25 min: Hold at 10% B (re-equilibration)

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.
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o Detection Wavelength: 254 nm.

o Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 50 pg/mL
with a 50:50 mixture of Mobile Phase A and B.

e Injection Volume: 10 pL.

o Analysis: Purity is determined by the area percentage of the main peak relative to the total
peak area.

Molecular Weight and Identity: Mass Spectrometry (MS)

Causality: Mass spectrometry provides definitive confirmation of the compound's molecular
weight. Gas Chromatography-MS (GC-MS) with Electron lonization (El) is particularly suitable
for relatively volatile and thermally stable molecules like this, offering reproducible
fragmentation patterns for structural confirmation.[7]

Self-Validating Protocol:
o System: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.
e Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 pm.
o Carrier Gas: Helium, constant flow at 1.2 mL/min.
e Oven Temperature Program:
o Initial: 100 °C, hold for 2 min.
o Ramp: 15 °C/min to 280 °C.
o Hold: 5 min at 280 °C.
 Inlet Temperature: 250 °C.
e lon Source Temperature: 230 °C.

¢ lonization Mode: Electron lonization (El) at 70 eV.
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e Mass Range: Scan from m/z 40 to 400.
o Expected Results:

o Molecular lon (M*): A prominent peak at m/z = 158.1, corresponding to the molecular
formula CioH10Nz2.

o Key Fragments: Expect fragmentation patterns corresponding to the loss of the
cyclopropyl group or other characteristic cleavages.

Structural Elucidation: Nuclear Magnetic Resonance
(NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation,
providing detailed information about the chemical environment of each proton and carbon
atom. The predicted chemical shifts are based on extensive spectral libraries of similar
benzonitrile and aniline derivatives.[9][10][11]

Self-Validating Protocol:
o System: Bruker 400 MHz spectrometer or equivalent.

o Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterated Chloroform
(CDCIs3) or DMSO-ds.

e 'H NMR Acquisition:

o Expected Resonances (in CDCIs):

0 7.3-7.5 (d, 2H): Aromatic protons ortho to the nitrile group.

0 6.6-6.8 (d, 2H): Aromatic protons ortho to the amine group.

0 ~4.5-5.5 (br s, 1H): N-H proton.

0 ~2.5-2.7 (m, 1H): Cyclopropyl C-H proton.

0 ~0.8-1.0 (m, 2H): Cyclopropyl C-Hz protons.
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= 0 ~0.5-0.7 (m, 2H): Cyclopropyl C-Hz protons.
e 13C NMR Acquisition:
o Expected Resonances (in CDCIs):

0 ~148-150: Aromatic C-N.

0 ~133-135: Aromatic C-H (ortho to nitrile).

& ~118-120: Nitrile (C=N).

0 ~112-114: Aromatic C-H (ortho to amine).

0 ~100-102: Aromatic C-CN.

0 ~30-32: Cyclopropyl C-H.

0 ~6-8: Cyclopropyl C-Ha.

Functional Group Identification: Fourier-Transform
Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and effective method for confirming the presence of key functional
groups. The nitrile and secondary amine groups have highly characteristic absorption
frequencies.

Self-Validating Protocol:

o System: PerkinElmer Spectrum Two or equivalent with an ATR (Attenuated Total
Reflectance) accessory.

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
o Acquisition: Collect spectrum from 4000 to 650 cm™1,
o Expected Absorption Bands:

o ~3400 cm~1: N-H stretch (secondary amine).
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o ~3100-3000 cm~*: Aromatic C-H stretch.

o ~2225 cm~1: C=N stretch (nitrile). This is a sharp, strong, and highly diagnostic peak.
o ~1610 cm~1: Aromatic C=C bending.

o ~1520 cm~1 N-H bending.

o ~1250 cm~1: Aryl C-N stretch.

Synthesis and Reactivity Considerations

A plausible and common laboratory synthesis for 4-(Cyclopropylamino)benzonitrile involves
the nucleophilic aromatic substitution of 4-fluorobenzonitrile with cyclopropylamine, often
catalyzed by a strong base, or through palladium-catalyzed Buchwald-Hartwig amination.

Caption: Common synthetic pathway to the target compound.
Reactivity Insights:

 Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to the
corresponding benzamide or benzoic acid under acidic or basic conditions. It can also be
reduced to a primary amine (aminomethyl group), providing a route to other derivatives.[12]

e Secondary Amine: The amine is nucleophilic and can undergo further reactions such as
acylation or alkylation. Its presence is key to the molecule's potential biological activity and
also its acid-base properties.

Safety and Handling

4-(Cyclopropylamino)benzonitrile is classified as a hazardous substance and must be
handled with appropriate precautions.[3]

e Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315
(Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335
(May cause respiratory irritation).[3]

 Signal Word: Danger.[3]
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e Handling: All manipulations should be performed in a certified chemical fume hood. Personal
Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is
mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has detailed the core physicochemical properties and analytical
methodologies for 4-(Cyclopropylamino)benzonitrile. The compound’'s moderate lipophilicity
and structural features make it a molecule of significant interest for medicinal chemistry and
drug discovery programs. The provided protocols for HPLC, GC-MS, NMR, and FTIR offer a
robust framework for its quality control and structural verification, ensuring data integrity for
researchers. A thorough understanding of these properties is the critical first step in unlocking
the full potential of this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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